Boc-D-Thr(Bzl)-OH

Peptide Synthesis Chiral Purity Quality Control

Boc-D-Thr(Bzl)-OH (CAS 69355-99-3) is a doubly protected D-threonine building block essential for Boc-based SPPS. The D-configuration ensures protease resistance, while orthogonal Boc/Bzl groups enable precise deprotection. To avoid stereochemical impurities that compromise SAR, procurement must prioritize suppliers providing ≥98% purity and optical rotation verification ([α]D = -16°). This is a research-use-only compound.

Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
CAS No. 69355-99-3
Cat. No. B558126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Thr(Bzl)-OH
CAS69355-99-3
SynonymsBoc-O-benzyl-D-threonine; Boc-D-Thr(Bzl)-OH; 69355-99-3; (2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoicacid; AmbotzBAA1378; PubChem12446; N--O-benzyl-D-threonine; 15081_ALDRICH; SCHEMBL1414711; 15081_FLUKA; CTK3J1708; CTXPLTPDOISPTE-WCQYABFASA-N; MolPort-003-926-635; CS-B0830; ZINC1576313; CB-359; KM1259; AKOS015924179; AM90229; RTR-023079; AJ-27324; AK-81119; KB-48389; DB-022903; TR-023079
Molecular FormulaC16H23NO5
Molecular Weight309.36 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
InChIInChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13+/m0/s1
InChIKeyCTXPLTPDOISPTE-WCQYABFASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,3S)-3-(Benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic Acid (CAS 69355-99-3): Orthogonally Protected D-Threonine Building Block for Boc-SPPS Procurement


(2R,3S)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid, commonly referred to as Boc-D-Thr(Bzl)-OH or Boc-O-benzyl-D-threonine, is a chirally defined, orthogonally protected amino acid derivative (C₁₆H₂₃NO₅; MW 309.36) [1]. The molecule incorporates a base-labile tert-butoxycarbonyl (Boc) group for Nᵅ-amino protection and an acid-stable, hydrogenolytically cleavable benzyl (Bzl) ether for side-chain hydroxyl protection . This orthogonal protection scheme renders the compound a standard, commercially available building block for the solid-phase peptide synthesis (SPPS) of D-threonine-containing sequences using Boc/benzyl chemistry .

Procurement Alert for CAS 69355-99-3: Why Substituting (2R,3S)-3-(Benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic Acid with L-Enantiomer or Unprotected Analogs Compromises Stereochemical Integrity and Synthetic Utility


Substitution of (2R,3S)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid (Boc-D-Thr(Bzl)-OH) with its L-enantiomer (Boc-L-Thr(Bzl)-OH, CAS 15260-10-3) is scientifically invalid when D-configuration is required for target bioactivity or structural studies; the two are non-superimposable mirror images with distinct chiroptical properties . Furthermore, substitution with unprotected Boc-D-threonine (Boc-D-Thr-OH) fails to provide the orthogonal side-chain protection essential for Boc/benzyl SPPS strategies, leading to irreversible O-acylation and complex byproduct profiles during chain elongation . Similarly, substituting with Fmoc-D-Thr(tBu)-OH forces a complete change in synthesis strategy from Boc/benzyl to Fmoc/tert-butyl chemistry, which is incompatible with existing Boc-optimized protocols and resin systems [1].

(2R,3S)-3-(Benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic Acid: Quantitative Differentiation Evidence for Procurement Decisions


Chiroptical Purity Benchmarking: Specific Rotation Differentiates Boc-D-Thr(Bzl)-OH from L-Enantiomer for Stereochemical Quality Control

The specific rotation ([α]ᴰ) of (2R,3S)-Boc-D-Thr(Bzl)-OH is consistently reported as negative, ranging from -13.5° to -18.5° (c=1, MeOH, 25°C), whereas its L-enantiomer, Boc-L-Thr(Bzl)-OH (CAS 15260-10-3), exhibits a positive specific rotation of +13.5° to +18.5° under identical conditions [1]. This quantitative chiroptical difference provides a direct, QC-accessible metric for verifying enantiomeric identity and detecting racemization or mislabeling prior to use in asymmetric synthesis .

Peptide Synthesis Chiral Purity Quality Control Stereochemistry

Physical Property Differentiation: Melting Point Range of (2R,3S)-Boc-D-Thr(Bzl)-OH Enables Rapid Identity Verification Against L-Enantiomer

The melting point of (2R,3S)-Boc-D-Thr(Bzl)-OH is reported as 110-117°C across multiple reputable vendors . In contrast, the L-enantiomer (Boc-L-Thr(Bzl)-OH, CAS 15260-10-3) melts at a significantly lower range of 80-82°C [1]. This ~30°C differential provides a simple, equipment-accessible method for distinguishing the two enantiomers in the receiving laboratory.

Peptide Synthesis Solid-Phase Synthesis Thermal Analysis Identity Testing

Synthetic Strategy Differentiation: Boc/Benzyl Protection Enables Orthogonal Deprotection of D-Threonine Residues Versus Fmoc/tBu Alternatives

The Boc/benzyl protection scheme of (2R,3S)-Boc-D-Thr(Bzl)-OH provides true orthogonality where the Boc group is cleaved with mild acid (TFA) while the benzyl ether remains intact, and final side-chain deprotection occurs with strong acid (HF, TFMSA) or hydrogenolysis . In contrast, Fmoc-D-Thr(tBu)-OH uses base-labile Fmoc for Nᵅ-protection and acid-labile tBu for side-chain protection [1]. This strategic divergence means Boc-D-Thr(Bzl)-OH is compatible with Boc-optimized resin systems and in situ neutralization protocols that minimize aggregation during synthesis of difficult or hydrophobic peptide sequences .

Peptide Synthesis Solid-Phase Synthesis Orthogonal Protection Deprotection Chemistry

Purity Specification Threshold: ≥98% (TLC) Grade of (2R,3S)-Boc-D-Thr(Bzl)-OH Meets Standard SPPS Coupling Efficiency Requirements

Commercially available (2R,3S)-Boc-D-Thr(Bzl)-OH is routinely supplied with ≥98% purity as determined by TLC [1][2]. This specification aligns with the industry-standard threshold for SPPS building blocks; lower purity grades (e.g., 95%) introduce higher levels of impurities that can cap growing peptide chains or generate deletion sequences, ultimately reducing crude peptide purity and increasing downstream purification burden [3].

Peptide Synthesis Quality Control Purity Analysis Procurement Specification

Validated Procurement Scenarios for (2R,3S)-3-(Benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic Acid (CAS 69355-99-3)


Scenario 1: Boc-SPPS of D-Threonine-Containing Peptide Therapeutics and Antimicrobial Peptides

When synthesizing peptide sequences containing D-threonine residues via Boc/benzyl solid-phase peptide synthesis (SPPS), (2R,3S)-Boc-D-Thr(Bzl)-OH is the required building block. The orthogonal Boc (acid-labile) and benzyl (HF/hydrogenolysis-labile) protection enables sequential deprotection and chain elongation without side-chain O-acylation . The negative specific rotation (-13.5° to -18.5°) confirms enantiomeric purity and correct stereochemical incorporation [1].

Scenario 2: Synthesis of Millepachine Amino Acid Prodrugs and Antitumor Conjugates Requiring D-Configuration

(2R,3S)-Boc-D-Thr(Bzl)-OH has been specifically cited as a precursor in the synthesis of millepachine amino acid prodrugs with enhanced solubility as antitumor agents . The D-configuration of the threonine residue is essential for the desired prodrug properties; substitution with the L-enantiomer would yield a diastereomeric prodrug with altered pharmacokinetics and potentially reduced efficacy.

Scenario 3: Production of Modified Peptides with Enhanced Proteolytic Stability via D-Amino Acid Incorporation

Incorporation of D-amino acids into peptide backbones is a well-established strategy to confer resistance to proteolytic degradation in vivo. (2R,3S)-Boc-D-Thr(Bzl)-OH provides a protected D-threonine residue that can be seamlessly integrated into Boc-SPPS workflows, yielding peptides with enhanced stability and extended half-lives compared to their all-L counterparts .

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